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Introduction
PBF-509 (also known as taminadenant or NIR178) is an orally bioavailable, potent, and

selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor

microenvironment, high levels of adenosine suppress the anti-tumor immune response by

activating A2AR on T lymphocytes.[1][3] By blocking this interaction, PBF-509 aims to reverse

this immunosuppression and reactivate a T-cell-mediated attack on cancer cells.[1] This

technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and

pharmacodynamics (PD) of PBF-509, compiled from key preclinical and clinical studies.

Pharmacokinetics
The pharmacokinetic profile of PBF-509 has been characterized in both preclinical rodent

models and in human clinical trials, demonstrating its suitability for oral administration.

Human Pharmacokinetics
A Phase I/Ib clinical trial (NCT02403193) in patients with advanced non-small cell lung cancer

(NSCLC) provides the most comprehensive human pharmacokinetic data for PBF-509.[1][3]

Following a single oral dose, taminadenant was rapidly absorbed, with the maximum plasma

concentration (Cmax) reached between 0.5 and 3 hours.[1][3] Systemic exposure, as
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measured by Cmax and the area under the plasma concentration-time curve (AUC), increased

in a more-than-proportional manner with escalating doses from 80 mg to 640 mg, for both

single and multiple doses.[1][3]

Repeated twice-daily dosing led to a moderate drug accumulation of approximately 3-fold after

one week.[1] The effective half-life at steady-state was observed to range from 7 to 61 hours

across the different dose levels.[1] The apparent volume of distribution (Vd/F) was large,

ranging from 114 to 1522 L, suggesting extensive distribution of PBF-509 into extravascular

tissues.[1]

Table 1: Human Pharmacokinetic Parameters of PBF-509 (Taminadenant) in NSCLC Patients

Parameter Value Reference

Time to Maximum

Concentration (Tmax)
0.5 - 3 hours [1][3]

Dose Proportionality (Cmax &

AUC)

More than proportional

increase with dose (80-640

mg)

[1][3]

Accumulation (multiple doses) ~3-fold after 1 week [1]

Effective Half-life (t½) at

Steady State
7 - 61 hours [1]

Apparent Volume of

Distribution (Vd/F)
114 - 1522 L [1]

Note: Data is derived from the Phase I/Ib clinical trial NCT02403193.[1][3]

Preclinical Pharmacokinetics
While a dedicated preclinical pharmacokinetic study with full parameters (Cmax, Tmax, AUC)

for oral administration in rodents was not identified in the searched literature, the oral activity

observed in pharmacodynamic studies in rats suggests adequate bioavailability to elicit a

biological response.[4]
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Pharmacodynamics
The pharmacodynamic effects of PBF-509 have been evaluated in both preclinical models,

primarily in the context of movement disorders which also rely on A2A receptor antagonism,

and in clinical oncology settings.

Mechanism of Action and Receptor Engagement
PBF-509 is a non-xanthine derivative that acts as a potent and selective A2A receptor

antagonist with a Ki value of 12 nM.[2] The primary mechanism of action involves the blockade

of adenosine-mediated signaling, which leads to an accumulation of cyclic adenosine

monophosphate (cAMP) and subsequent downstream immunosuppressive effects.[1][3] In

vitro, PBF-509 has been shown to effectively antagonize A2AR agonist-mediated cAMP

accumulation.[1][4]
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Administer Haloperidol (1.0 mg/kg, s.c.)

Wait 1 hour

Administer PBF-509 (3, 10, or 30 mg/kg, p.o.)
or Vehicle

Measure time in cataleptic position
at 15, 30, and 60 min post-PBF-509

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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